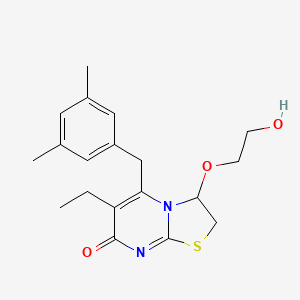

7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-(2-hydroxyethoxy)-

Beschreibung

7H-Thiazolo[3,2-a]pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-(2-hydroxyethoxy)- is a heterocyclic compound featuring a fused thiazole-pyrimidinone core. Key structural attributes include:

- An ethyl group at position 6, contributing to steric bulk. A 2-hydroxyethoxy moiety at position 3, introducing polarity and hydrogen-bonding capacity .

This derivative belongs to the thiazolo-pyrimidinone class, a scaffold recognized for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition properties. However, its specific biological profile remains underexplored in available literature.

Eigenschaften

CAS-Nummer |

199852-24-9 |

|---|---|

Molekularformel |

C19H24N2O3S |

Molekulargewicht |

360.5 g/mol |

IUPAC-Name |

5-[(3,5-dimethylphenyl)methyl]-6-ethyl-3-(2-hydroxyethoxy)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |

InChI |

InChI=1S/C19H24N2O3S/c1-4-15-16(10-14-8-12(2)7-13(3)9-14)21-17(24-6-5-22)11-25-19(21)20-18(15)23/h7-9,17,22H,4-6,10-11H2,1-3H3 |

InChI-Schlüssel |

ZRBNQKAKXAYYEO-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(N2C(CSC2=NC1=O)OCCO)CC3=CC(=CC(=C3)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-(2-hydroxyethoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrimidine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the thiazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Stringent quality control measures are essential to maintain the consistency and efficacy of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-(2-hydroxyethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-(2-hydroxyethoxy)- has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-(2-hydroxyethoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues within the Thiazolo[3,2-a]pyrimidin-7-one Family

- Fluorinated Derivatives (e.g., CF₃, C₂F₅-substituted): Synthesis: Prepared via Pd-catalyzed [3+3] cycloaddition of 2-aminothiazoles with fluorinated ynol ethers under mild conditions. Higher yields (70–95%) compared to non-fluorinated analogues . Key Differences: Fluorine atoms increase lipophilicity (logP ~2.5–3.8) and metabolic stability but reduce aqueous solubility.

- 5-(3,5-Dimethylbenzyl)-6-ethyl-3-methoxy Analogue: Structural Variation: Replaces the 2-hydroxyethoxy group with a methoxy moiety.

Heterocyclic Analogues with Modified Core Structures

- Thiazolo[3,2-b]-1,2,4-triazin-7-one Derivatives (Liu et al., 2014): Core Modification: Replaces pyrimidinone with a triazinone ring. Activity: Exhibits dual acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.8–2.3 µM) due to π-π stacking with aromatic residues in the enzyme’s active site. The target compound’s dimethylbenzyl group may similarly enhance AChE binding .

Substituent-Driven Functional Variations

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Substituents | logP (Predicted) | Hydrogen-Bond Donors |

|---|---|---|---|---|

| Target Compound | Thiazolo[3,2-a]pyrimidin-7-one | 5-(3,5-dimethylbenzyl), 6-ethyl, 3-(2-hydroxyethoxy) | 1.9–2.3 | 1 (OH) |

| Fluorinated Derivative (CF₃) | Thiazolo[3,2-a]pyrimidin-7-one | 5-CF₃, 6-ethyl | 2.5–3.8 | 0 |

| Methoxy Analogue | Thiazolo[3,2-a]pyrimidin-7-one | 5-(3,5-dimethylbenzyl), 3-methoxy | 2.8 | 0 |

| Thiazolo-triazinone (Liu et al.) | Thiazolo[3,2-b]-1,2,4-triazin-7-one | 5-phenyl, 6-methyl | 2.1–2.5 | 0 |

Biologische Aktivität

7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-(2-hydroxyethoxy)- is a complex organic compound belonging to the thiazolo-pyrimidine family. Its unique structural features, including a fused thiazole and pyrimidine ring, along with various substituents, contribute to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, antiviral, anticancer properties, and interactions with specific enzymes.

Structural Characteristics

The compound features a bicyclic structure with the following notable components:

- Thiazole and Pyrimidine Rings : These rings are crucial for the compound's biological activity.

- Substituents : The presence of a dimethylphenyl group and a hydroxyethoxy moiety enhances its chemical properties.

| Structural Features | Description |

|---|---|

| Thiazole-Pyrimidine Core | Fused bicyclic structure |

| Dimethylphenyl Group | Enhances biological activity |

| Hydroxyethoxy Moiety | Contributes to solubility and reactivity |

Antimicrobial Properties

Research indicates that 7H-Thiazolo(3,2-a)pyrimidin-7-one exhibits significant antimicrobial activity against various bacterial strains. This makes it a candidate for antibiotic development. The mechanism involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Antiviral Activity

The compound has been studied for its potential antiviral properties, particularly against HIV-1. It modulates specific receptors or enzymes involved in viral replication. In vitro studies have shown promising results, suggesting that derivatives of this compound could serve as therapeutic agents in antiviral drug development.

Anticancer Properties

The anticancer activity of 7H-Thiazolo(3,2-a)pyrimidin-7-one is attributed to its ability to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Division : The compound has been shown to interfere with the cell cycle.

- Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells.

Studies have demonstrated that these compounds can effectively reduce tumor growth in animal models .

The biological activity of 7H-Thiazolo(3,2-a)pyrimidin-7-one is primarily mediated through its interaction with specific enzymes or receptors. For instance:

- Acetylcholinesterase Inhibition : Some derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. In vitro assays have shown over 70% inhibition at low concentrations .

| Biological Target | Activity | IC50 Value |

|---|---|---|

| Acetylcholinesterase | Inhibition | ~1 µM |

| HIV-1 Protease | Inhibition | Not specified |

| Bacterial Enzymes | Inhibition | Varies by strain |

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives of this compound:

- Synthesis and Characterization : A series of thiazolo-pyrimidine derivatives were synthesized from 3,4-dihydropyrimidinethione precursors. These compounds were characterized using NMR and mass spectrometry techniques .

- Biological Evaluation : Compounds were evaluated for their inhibitory effects on human acetylcholinesterase using the Ellman colorimetric assay. Results indicated strong inhibition with some derivatives showing over 89% inhibition at specific concentrations .

- Antiviral Screening : A subset of derivatives was tested for antiviral activity against HIV-1 in vitro, showing significant promise as potential therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.